molecular formula C16H14N2 B1399923 4-Isoquinolin-4-yl-benzylamine CAS No. 1484841-44-2

4-Isoquinolin-4-yl-benzylamine

Cat. No.: B1399923
CAS No.: 1484841-44-2
M. Wt: 234.29 g/mol
InChI Key: NDGYZJONJUPVAC-UHFFFAOYSA-N
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Description

4-Isoquinolin-4-yl-benzylamine is a chemical compound with the molecular formula C₁₄H₁₂N₂O. It is an analog of amino isoquinolin and is used in the synthesis of Rho kinase inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isoquinolin-4-yl-benzylamine can be synthesized through various synthetic routes. One common method involves the reaction of 4-isoquinolinecarboxaldehyde with benzylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isoquinolin-4-yl-benzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Isoquinolin-4-yl-benzylamine has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: The compound is utilized in the study of biological processes and the development of new drugs.

  • Medicine: It serves as a precursor for the synthesis of Rho kinase inhibitors, which have potential therapeutic applications in treating cardiovascular diseases and cancer.

  • Industry: The compound is employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Isoquinolin-4-yl-benzylamine exerts its effects involves the inhibition of Rho kinase. Rho kinase is an enzyme that plays a crucial role in various cellular processes, including cell contraction, motility, and proliferation. By inhibiting Rho kinase, this compound can modulate these processes and potentially provide therapeutic benefits.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is Rho kinase. The compound binds to the active site of the enzyme, preventing its activity and leading to the inhibition of downstream signaling pathways.

Comparison with Similar Compounds

  • Amino isoquinolin

  • Rho kinase inhibitors

Properties

IUPAC Name

(4-isoquinolin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGYZJONJUPVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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